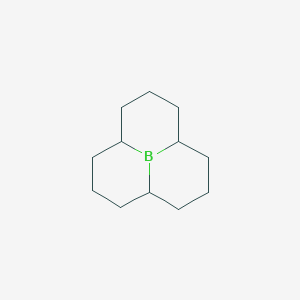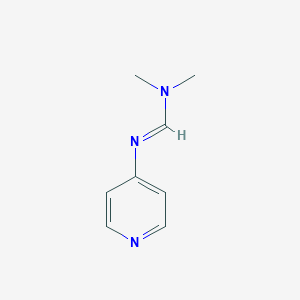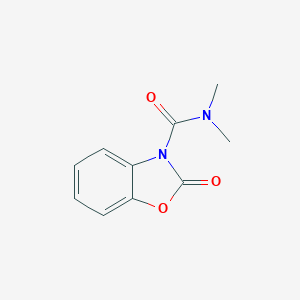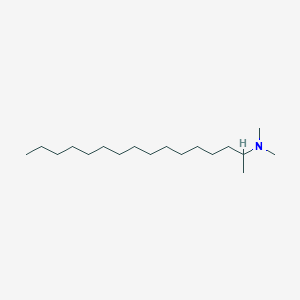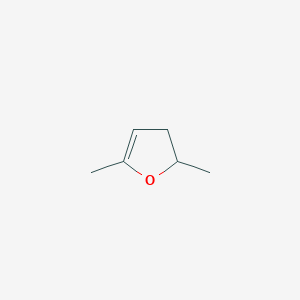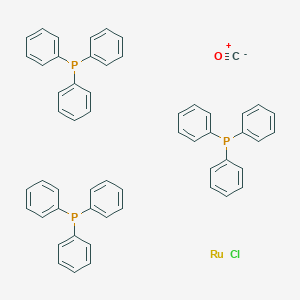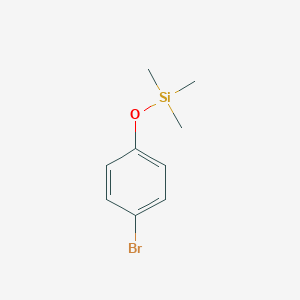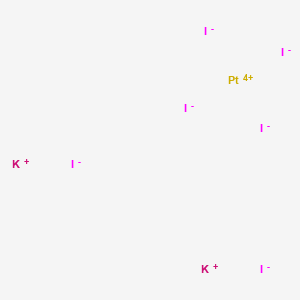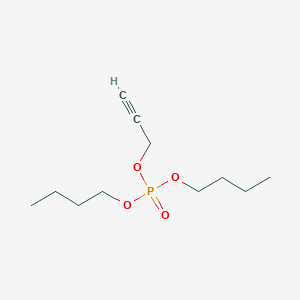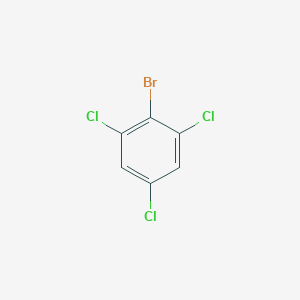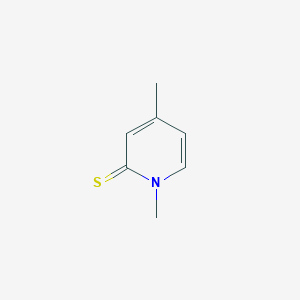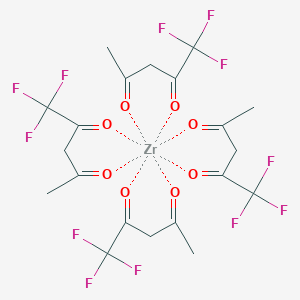
(Z)-1,1,1-三氟-4-氧代戊-2-烯-2-醇;锆(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+)" is a complex that involves zirconium, a transition metal known for its high melting point and strong resistance to corrosion. Zirconium compounds have significant applications in various fields, including nuclear reactors due to their low absorption cross-section for thermal neutrons.
Synthesis Analysis
The synthesis of zirconium complexes can be intricate due to the reactivity of zirconium ions. For instance, the electrochemical behavior of Zirconium(IV) has been studied in an ionic liquid environment, which could be a potential medium for synthesizing zirconium complexes. The study showed that Zr(IV) could be reduced to Zr(II) and further to Zr(0), indicating the possibility of manipulating the oxidation state of zirconium during synthesis .
Molecular Structure Analysis
Zirconium complexes can adopt various structural forms. For example, complex zirconium fluorides with 4-amino-1,2,4-triazolium cations have been synthesized and found to crystallize in two polymorphs, monoclinic and triclinic. These structures are composed of hydrogen-bonded cations and complex anions formed by edge-sharing pentagonal bipyramids . This suggests that the molecular structure of zirconium complexes can be quite versatile and dependent on the surrounding ligands and counterions.
Chemical Reactions Analysis
The reactivity of zirconium compounds can be influenced by their hydration state. For instance, zirconium tetrafluoride has been found to exist in mono- and trihydrate forms. The trihydrate degrades to the monohydrate upon heating, and further heating can lead to the formation of zirconium oxide or oxyfluoride. This indicates that zirconium compounds can undergo a series of chemical reactions upon changes in temperature and environmental conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of zirconium compounds are closely related to their molecular structure and the state of hydration. The hydrates of zirconium tetrafluoride, for example, have distinct crystal structures and thermal degradation pathways. The electrochemical study of Zr(IV) in an ionic liquid revealed a significant increase in the apparent diffusion coefficient during nucleation, which is crucial for understanding the electrodeposition of zirconium from such media . These properties are essential for the practical application of zirconium complexes in various industrial processes, including the production of metallic fuel for nuclear reactors.
科学研究应用
合成和结构分析
3-三氟甲基-1,3-二酮酸锂的合成和结构
含有吡啶基取代基的3-三氟甲基-1,3-二酮酸锂已成功合成,展示了(Z)-1,1,1-三氟-4-氧代-4-(吡啶-3-基)和(Z)-1,1,1-三氟-4-氧代-4-(吡啶-4-基)丁-2-烯-2-醇锂的独特晶体结构。这些化合物表现出一种聚合物结构,具有不同的锂配位模式,包括螯合和1,3-二酮酸基团形成的氧桥,将不同类型的锂原子相互连接 (Slepukhin et al., 2019).
新型挥发性锆(IV)配合物
一种新型的锆(VI)配合物,以氟代甲氧基取代的β-二酮酸酯(ZrL4)为特色,已经开发出来。该化合物表现出稳定性,在相对较低的压力和温度下升华而不分解。分子晶体结构由单核ZrL4分子组成,锆原子配位由四个β-二酮酸酯配体的八个氧原子形成,形成一个四方反棱柱。该化合物的热学性质经过彻底研究,揭示了其在各种应用中的潜力 (Krisyuk et al., 2017)。
氧化锆和氧化铪氟化的热重研究
已经进行了关于生产四氟化锆(核级金属锆生产的潜在中间体)的干式氟化途径的研究。探索了纯二氧化锆与无水氟化氢的反应,表明成功地形成了四氟化锆和四氟化铪。热重实验的结果表明在特定温度下化学计量地形成四氟化锆,为核级金属锆的生产提供了见解 (Vilakazi et al., 2012)。
催化和材料应用
脂肪酸封端的金属氧簇
脂肪酸封端的M6O4(OH)4(OOCR)12型金属氧簇(M = Zr或Hf)被强调为材料科学的有价值的组成部分。这些簇具有很高的溶解性和非晶态性质,利用X射线全散射和成对分布函数分析等先进技术进行了分析。这些簇表现出很高的催化性能,由于其精确的结构和增强的反应速率,被定位为各种应用的有希望的材料 (Van den Eynden et al., 2022)。
属性
IUPAC Name |
(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H5F3O2.Zr/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/q;;;;+4/p-4/b4*4-2-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYHZWGGPPBCMA-UVSRJUEXSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F12O8Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 44717732 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

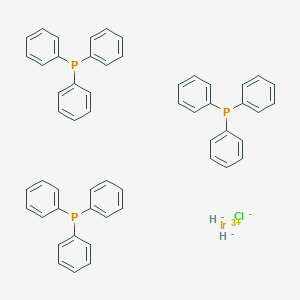
![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)
